Cas no 2034381-04-7 (N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide
- F6556-7783
- 2034381-04-7
- AKOS026697361
- N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
-
- Inchi: 1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3
- InChI Key: DMLKXCIJYBBYAB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NC(C)CC1=CC2C=CC=CC=2O1)(=O)=O
Computed Properties
- Exact Mass: 381.11471265g/mol
- Monoisotopic Mass: 381.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.5Ų
- XLogP3: 3.7
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-7783-10mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-5mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-20mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-10μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-1mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-20μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-30mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-4mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-50mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6556-7783-2mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034381-04-7 | 2mg |
$59.0 | 2023-09-08 |
N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Research Update on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS: 2034381-04-7)
Recent studies on N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS: 2034381-04-7) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features combining benzofuran and pyrazole moieties, has shown promising activity in targeting specific biological pathways. The following sections provide an overview of the latest research findings, methodologies, and implications for future drug development.
The primary focus of recent investigations has been on the compound's mechanism of action and its efficacy in preclinical models. Researchers have identified that N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide acts as a selective inhibitor of certain kinase enzymes, which are implicated in inflammatory and oncogenic processes. In vitro studies have demonstrated significant inhibition of kinase activity at nanomolar concentrations, suggesting high potency. Furthermore, the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, as evidenced by recent pharmacokinetic profiling studies.
In vivo studies have further validated the therapeutic potential of this compound. Animal models of inflammatory diseases and certain cancers have shown reduced disease progression upon treatment with N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide. Notably, the compound's ability to cross the blood-brain barrier has sparked interest in its application for neurological disorders, although this area requires further exploration. These findings underscore the compound's versatility and potential as a multi-target therapeutic agent.
From a structural perspective, the compound's design leverages the benzofuran scaffold, known for its bioactivity, and the pyrazole group, which enhances binding affinity to target proteins. Computational modeling and X-ray crystallography studies have provided insights into the molecular interactions between the compound and its kinase targets, facilitating the optimization of its derivatives for improved efficacy and reduced off-target effects. Recent synthetic efforts have also focused on modifying the sulfonamide group to enhance solubility and reduce potential toxicity.
Despite these promising results, challenges remain in the development of N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide as a clinical candidate. Issues such as long-term toxicity, potential drug-drug interactions, and resistance mechanisms need to be addressed in future studies. Ongoing research is exploring combination therapies and the development of next-generation analogs to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide represents a compelling candidate for further investigation in drug discovery. Its unique chemical structure, combined with demonstrated biological activity, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future research should prioritize comprehensive preclinical evaluations and the exploration of its therapeutic potential in diverse disease contexts.
2034381-04-7 (N-1-(1-benzofuran-2-yl)propan-2-yl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide) Related Products
- 140631-53-4(4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 627058-15-5(Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate)
- 899961-05-8(4-(4-chlorophenyl)sulfanyl-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}butanamide)
- 1805900-33-7(3-Bromo-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one)
- 951889-97-7(Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate)
- 22171-21-7(Benzamide, 4-(aminomethyl)-N-phenyl-)
- 2228001-02-1(rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
- 2757922-77-1(2-amino-3-hydroxy-2-methylpropanoic acid hydrate)
- 179120-81-1(Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate)
- 2172544-51-1(4-(chloromethyl)-1-(3-chlorophenyl)methyl-5-methyl-1H-1,2,3-triazole)




